Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a furan-based derivative with a unique molecular structureIts molecular formula is C9H10O4, and it has a molecular weight of 182.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the transformation .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species, which alter the mitochondrial membrane potential and activate caspase-3 .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate: This compound has a similar furan-based structure but with different functional groups.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits similar biological activities but has an anilino group instead of a cyclopropyl group.
Uniqueness
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 2088729-42-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H10O4 and a molecular weight of approximately 182.18 g/mol. The compound features a cyclopropyl group attached to a furan derivative, which is significant for its biological interactions.
Biological Activity Overview
The biological activities associated with this compound are primarily explored through its analogs and derivatives. These compounds have shown various pharmacological effects, including:
- Anticancer Activity : Similar compounds in the dihydrofuran class have exhibited anti-proliferative effects against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in human promyelocytic leukemia HL-60 cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : The furan derivatives are known for their antimicrobial activities, which may extend to this compound. Research indicates that structurally similar compounds can inhibit various bacterial strains and fungi .
- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound can be inferred from studies on its analogs:
- Induction of Apoptosis : Research indicates that related compounds can induce apoptosis via the intrinsic pathway, characterized by increased intracellular calcium levels and reactive oxygen species (ROS) production. This leads to mitochondrial membrane potential disruption and activation of caspase cascades .
- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of important enzymes involved in metabolic pathways associated with cancer proliferation and inflammation .
Case Studies
Several studies have explored the biological activity of related compounds:
These studies highlight the potential therapeutic applications of this compound and its derivatives.
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)7-6(10)4-13-8(7)5-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
RZITUQBXNWWBHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OCC1=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.